![molecular formula C14H23N3O2 B2982729 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol CAS No. 866155-64-8](/img/structure/B2982729.png)
6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol is a pyrimidinol-based compound. It contains a total of 43 bonds, including 20 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 2 six-membered rings, 1 amidine derivative, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol is quite complex. It contains a total of 43 bonds, including 20 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 2 six-membered rings, 1 amidine derivative, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Aplicaciones Científicas De Investigación
Dimerization and Supramolecular Chemistry
6-Methyl-2-butylureidopyrimidone, closely related to 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, demonstrates significant dimerization through hydrogen bonding. This characteristic is vital in the field of supramolecular chemistry for building complex molecular structures. The dimerization of ureidopyrimidones, including derivatives like 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, is a key area of study due to its high dimerization constant and potential applications in creating supramolecular polymers and networks (Beijer et al., 1998).
Photophysical Properties and pH-Sensing Applications
The pyrimidine-phthalimide derivatives, which include structures akin to 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, have been investigated for their unique photophysical properties. These compounds exhibit solid-state fluorescence and solvatochromism, making them candidates for photophysical studies. Notably, their protonation at nitrogen atoms leads to significant color changes, suggesting potential applications in colorimetric pH sensors and logic gates (Yan et al., 2017).
Broad-Spectrum Reactivator Against Organophosphorus Compounds
HLö 7 dimethanesulfonate, a compound related to 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, shows promise as a broad-spectrum reactivator against toxic organophosphorus compounds. Its synthesis and high solubility make it suitable for various applications, particularly in counteracting organophosphate poisoning (Eyer et al., 2005).
Development of Anti-Inflammatory and Analgesic Agents
Compounds derived from pyrimidinol, similar to 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, have been synthesized and tested for their anti-inflammatory and analgesic activities. These novel compounds have shown promising results in this field, indicating the potential of pyrimidinol derivatives in pharmaceutical applications (Abu‐Hashem et al., 2011).
Host-Guest Chemistry in Metallacalixarenes
The interaction of 2-pyrimidinol derivatives, similar to 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, with ethylenediaminepalladium(II) and 4,7-phenanthroline leads to the formation of heterotopic metallacalix[n]arenes. These complexes have been studied for their host-guest properties, demonstrating interactions with both cationic and anionic species. This research is significant in the field of coordination chemistry and molecular recognition (Galindo et al., 2004).
Nonlinear Optical Properties
Derivatives of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl, which share structural similarities with 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, have been studied for their nonlinear optical properties. These compounds show potential for use in materials science, particularly in the development of new photonic and optoelectronic materials (Coe et al., 2009).
Propiedades
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-9(2)14-15-12(5-13(18)16-14)8-17-6-10(3)19-11(4)7-17/h5,9-11H,6-8H2,1-4H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXVPPOBKXRDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)NC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

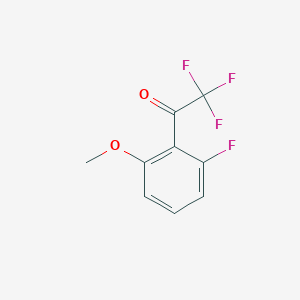
![6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2982647.png)
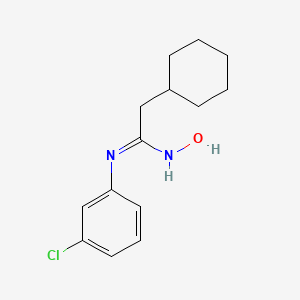
![3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2982652.png)
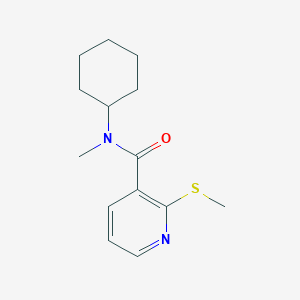
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2982654.png)
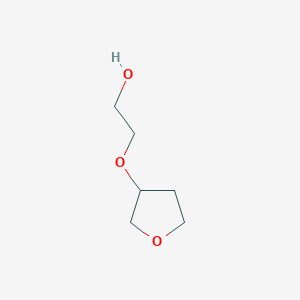
![2-{[3-(Trifluoromethyl)anilino]methylene}malononitrile](/img/structure/B2982656.png)
![[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol](/img/structure/B2982658.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2982665.png)
![N-(1-cyano-1,3-dimethylbutyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2982666.png)
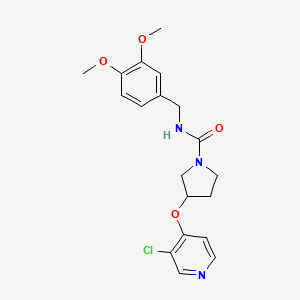
![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)